

An In-Depth Technical Guide to 3- Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Phenylcyclobutan-1-amine**

Cat. No.: **B2367817**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylcyclobutan-1-amine is a fascinating molecule that has garnered increasing interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a strained cyclobutane ring coupled with a phenyl group, imparts distinct conformational properties that are highly sought after in the design of novel therapeutics and functional materials. This guide aims to provide a comprehensive overview of **3-Phenylcyclobutan-1-amine**, from its fundamental molecular characteristics to its synthesis and potential applications, thereby serving as a valuable resource for researchers and developers in the field.

The strategic incorporation of the 3-phenylcyclobutyl scaffold can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The inherent three-dimensionality of the cyclobutane ring offers a departure from the often flat, aromatic structures prevalent in many drug candidates, opening new avenues for exploring chemical space and designing molecules with improved pharmacological profiles.

Molecular Formula and Weight

The foundational step in understanding any chemical entity is to ascertain its elemental composition and mass. For **3-Phenylcyclobutan-1-amine**, these core identifiers are as follows:

- Molecular Formula: C₁₀H₁₃N [1][2][3]
- Molecular Weight: 147.22 g/mol [1][2][3]

These values are derived from the constituent atoms of the molecule: ten carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. The precise mass is a critical parameter for a multitude of analytical techniques, including mass spectrometry, and is fundamental for stoichiometric calculations in synthetic chemistry.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The table below summarizes the key properties of **3-Phenylcyclobutan-1-amine**, providing a snapshot of its behavior and characteristics.

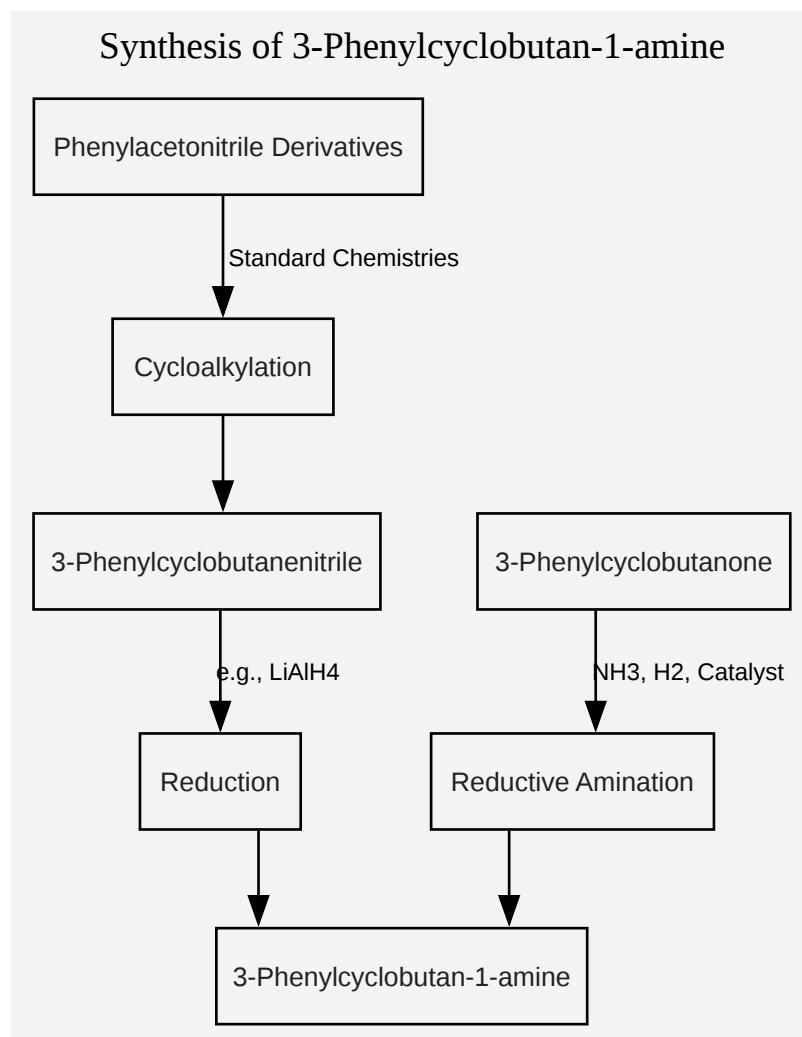
Property	Value	Source
CAS Number	90874-41-2	[1][2][3][4]
Appearance	Colorless to light yellow liquid	[4]
Storage Temperature	Room temperature, in a dark place under an inert atmosphere	[4]
Topological Polar Surface Area (TPSA)	26.02 Å ²	[1]
LogP (octanol-water partition coefficient)	1.8913	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	1	[1]
Rotatable Bonds	1	[1]

Expert Insights: The LogP value of approximately 1.89 suggests a moderate degree of lipophilicity. This is a crucial parameter in drug design, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogP is

often desirable for oral bioavailability. The presence of both a hydrogen bond donor (the amine group) and an acceptor (the nitrogen atom) allows for specific interactions with biological targets.

Molecular Structure and Isomerism

The structure of **3-Phenylcyclobutan-1-amine** is characterized by a four-membered carbocyclic ring with a phenyl substituent at the 3-position and an amino group at the 1-position. This arrangement can give rise to cis and trans diastereomers, depending on the relative orientation of the phenyl and amino groups with respect to the cyclobutane ring.


- SMILES: NC1CC(C1)C1=CC=CC=C1[1]
- InChI: InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2[2]

The differentiation between cis and trans isomers is critical, as they can exhibit distinct biological activities and physical properties. The specific stereochemistry of a drug candidate can profoundly impact its efficacy and safety profile.

Synthesis and Reactivity

The synthesis of **3-Phenylcyclobutan-1-amine** and its derivatives often involves multi-step sequences. A common precursor is 3-phenylcyclobutanone.[5][6] The ketone can be converted to the amine through various methods, such as reductive amination.

Illustrative Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: General synthetic routes to **3-Phenylcyclobutan-1-amine**.

One patented method describes the synthesis of related cycloalkylamines starting from phenylacetonitriles.^[7] These are cyclized to form cycloalkylnitriles, which are then reduced to the corresponding amines.^[7] Another common approach is the reductive amination of 3-phenylcyclobutanone. This involves reacting the ketone with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent.

The reactivity of **3-Phenylcyclobutan-1-amine** is primarily dictated by the nucleophilic amino group. It can readily undergo reactions typical of primary amines, such as acylation, alkylation, and sulfonylation, to generate a diverse array of derivatives.

Applications in Drug Discovery and Development

The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in fragment-based drug discovery (FBDD).^[8] This approach utilizes small molecular fragments to explore the binding pockets of biological targets. The non-planar nature of the cyclobutane moiety provides access to chemical space that is often underexplored by traditional, more planar aromatic fragments.^[8]

The development of novel chemical reactions is crucial for accelerating drug discovery.^[9] The ability to synthesize diverse libraries of compounds based on scaffolds like 3-phenylcyclobutane is essential for identifying new drug candidates.^[8] The metabolic stability of a drug is a critical factor, and the introduction of strained ring systems can sometimes offer advantages over more conventional structures.^[9]

Furthermore, multicomponent reactions (MCRs) are gaining prominence in medicinal chemistry for their efficiency in generating complex molecules in a single step.^[10] Scaffolds like **3-Phenylcyclobutan-1-amine** can serve as valuable building blocks in such reactions, enabling the rapid generation of libraries of potential drug candidates.

Spectroscopic Characterization

The identity and purity of **3-Phenylcyclobutan-1-amine** are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: As a primary amine, **3-Phenylcyclobutan-1-amine** is expected to show characteristic N-H stretching absorptions in the range of 3300-3500 cm^{-1} .^[11] Typically, primary amines exhibit two bands in this region corresponding to symmetric and asymmetric stretching modes.^{[11][12]} An N-H bending vibration is also expected around 1580-1650 cm^{-1} .^[12] The C-N stretching of the aliphatic amine would appear in the 1020-1250 cm^{-1} region.^[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **^1H NMR:** The protons on the carbon adjacent to the nitrogen atom are expected to be deshielded and appear at a downfield chemical shift.^[11] The N-H protons often appear as a broad signal, and their chemical shift can be variable.^[11] The addition of D_2O would lead to the disappearance of the N-H signal due to proton exchange.^[11]

- ^{13}C NMR: The carbon atom bonded to the amino group would be deshielded compared to other aliphatic carbons in the molecule.[11]

Mass Spectrometry (MS): The monoisotopic mass of **3-Phenylcyclobutan-1-amine** is 147.1048 Da.[13] Mass spectrometry would show a molecular ion peak corresponding to this mass, which is crucial for confirming the molecular formula.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **3-Phenylcyclobutan-1-amine**. It is recommended to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Phenylcyclobutan-1-amine is a valuable building block for researchers and scientists, particularly those engaged in drug discovery and materials science. Its distinct molecular formula of $\text{C}_{10}\text{H}_{13}\text{N}$ and molecular weight of 147.22 g/mol, combined with its unique three-dimensional structure, offer significant potential for the development of novel molecules with enhanced properties. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for unlocking its full potential in various scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. chemscene.com [chemscene.com]
2. Page loading... [guidechem.com]
3. 3-Phenylcyclobutan-1-amine - CAS:90874-41-2 - Sunway Pharm Ltd [3wpharm.com]
4. 3-phenylcyclobutan-1-amine CAS#: 90874-41-2 [amp.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents [patents.google.com]
- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy.umich.edu [pharmacy.umich.edu]
- 10. mdpi.com [mdpi.com]
- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. PubChemLite - 3-phenylcyclobutan-1-amine hydrochloride (C10H13N) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Phenylcyclobutan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2367817#3-phenylcyclobutan-1-amine-molecular-formula-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com